- Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium IntermediatesChemSusChem, 2022, 15(3),,
Cas no 939-26-4 (2-(Bromomethyl)naphthalene)

2-(Bromomethyl)naphthalene structure
Produktname:2-(Bromomethyl)naphthalene
2-(Bromomethyl)naphthalene Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 2-(Bromomethyl)naphthalene
- 2-Naphthylmethyl bromide
- 2-Bromomethylnaphthalene
- 2-(brommethyl)naphthalen
- 2-(bromomethyl)napthalene
- Naphthalene,2-(bromomethyl)
- (Naphthalen-2-yl)methylbromide
- 2-Menaphthyl bromide
- b-(Bromomethyl)naphthalene
- b-Naphthylmethyl bromide
- 2-Naphthylmethylbromide
- Naphthalene, 2-(bromomethyl)-
- 2-Bromomethyl naphthalene
- .beta.-(Bromomethyl)naphthalene
- RUHJZSZTSCSTCC-UHFFFAOYSA-N
- zlchem 566
- PubChem9429
- 2-bromomethynaphthalene
- 2-Bromomethylnapthalene
- 2-Bromomethyinaphthalene
- 2-bromomethyl-napthalene
- Naphth-2-ylmethylbromide
- 2-Bromomethyl napthalene
- 2-bromomethyl-naph
- 2-(Bromomethyl)naphthalene (ACI)
- (Naphthalen-2-yl)methyl bromide
- 2-(Bromomethyl)naphthalen
- β-(Bromomethyl)naphthalene
- β-Naphthylmethyl bromide
- 2-(bromomethyl) naphthalene
- Naphthalene, 2-(bromomethyl)-;2-naphthylmethyl bromide
- MFCD00004123
- B1524
- DTXSID10239864
- 2-(Bromomethyl)naphthalene, 96%
- .beta.-Naphthylmethyl bromide
- A24578
- CS-B1312
- 2-naphthalenylmethyl bromide
- A843991
- EINECS 213-359-5
- W-100223
- naphth-2-ylmethyl bromide
- 2-naphthyl methyl bromide
- STR04041
- AKOS005067452
- AB-131/40897099
- InChI=1/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H
- 2-(bromomethyl)-naphthalene
- 939-26-4
- DB-020727
- (2-naphthyl)bromomethane
- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; -(Bromomethyl)naphthalene; -Naphthylmethyl bromide
- SCHEMBL44621
- F0001-2257
- NS00022889
- 2-(bromomethyl)-napthalene
- naphthalen-2-yl-methyl-bromide
- EN300-82277
- AC-4571
- (Naphthalen-2-yl)methyl bromide; 2-Menaphthyl bromide; 2-Naphthylmethyl bromide; beta-(Bromomethyl)naphthalene; beta-Naphthylmethyl bromide
- 2-bromomethyl-naphthalene
- BP-30159
-
- MDL: MFCD00004123
- Inchi: 1S/C11H9Br/c12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-7H,8H2
- InChI-Schlüssel: RUHJZSZTSCSTCC-UHFFFAOYSA-N
- Lächelt: BrCC1C=C2C(C=CC=C2)=CC=1
- BRN: 636546
Berechnete Eigenschaften
- Genaue Masse: 219.98900
- Monoisotopenmasse: 219.988763
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 0
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 1
- Komplexität: 144
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Topologische Polaroberfläche: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 3.7
Experimentelle Eigenschaften
- Farbe/Form: Weißes Kristallpulver
- Dichte: 1.3971 (rough estimate)
- Schmelzpunkt: 53.0 to 57.0 deg-C
- Siedepunkt: 214°C/100mmHg(lit.)
- Flammpunkt: Fahrenheit: 230° f
Celsius: 110° c - Brechungsindex: 1.6411 (estimate)
- Wasserteilungskoeffizient: Soluble in water (reacts), and chloroform.
- PSA: 0.00000
- LogP: 3.73470
- Löslichkeit: Nicht bestimmt
- Sensibilität: Feuchtigkeitsempfindlich
2-(Bromomethyl)naphthalene Sicherheitsinformationen
-
Symbol:
- Prompt:gefährlich
- Signalwort:Danger
- Gefahrenhinweis: H314,H317
- Warnhinweis: P280,P305+P351+P338,P310
- Transportnummer gefährlicher Stoffe:UN 3261 8/PG 2
- WGK Deutschland:3
- Code der Gefahrenkategorie: 34-43
- Sicherheitshinweise: S26-S28-S36/37/39-S45-S37
- FLUKA MARKE F CODES:10-21
-
Identifizierung gefährlicher Stoffe:
- PackingGroup:II
- Lagerzustand:2-8°C
- Verpackungsgruppe:II
- Sicherheitsbegriff:8
- Risikophrasen:R34
- Gefahrenklasse:8
2-(Bromomethyl)naphthalene Zolldaten
- HS-CODE:29033036
- Zolldaten:
China Zollkodex:
29033036
2-(Bromomethyl)naphthalene Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB131915-25 g |
2-(Bromomethyl)naphthalene, 96%; . |
939-26-4 | 96% | 25 g |
€93.00 | 2023-07-20 | |
TRC | B697355-25000mg |
2-(Bromomethyl)naphthalene |
939-26-4 | 25g |
$ 161.00 | 2023-04-18 | ||
Ambeed | A348707-5g |
2-(Bromomethyl)naphthalene |
939-26-4 | 98% | 5g |
$12.0 | 2025-02-21 | |
Ambeed | A348707-100g |
2-(Bromomethyl)naphthalene |
939-26-4 | 98% | 100g |
$96.0 | 2025-02-21 | |
Life Chemicals | F0001-2257-0.5g |
2-(Bromomethyl)naphthalene |
939-26-4 | 95%+ | 0.5g |
$19.0 | 2023-09-07 | |
BAI LING WEI Technology Co., Ltd. | 188134-25G |
2-Bromomethyl naphthalene, 96% |
939-26-4 | 96% | 25G |
¥ 773 | 2022-04-26 | |
eNovation Chemicals LLC | D584490-1kg |
2-(Bromomethyl)naphthalene |
939-26-4 | 97% | 1kg |
$640 | 2024-06-05 | |
Apollo Scientific | OR4278-5g |
2-(Bromomethyl)naphthalene |
939-26-4 | tech | 5g |
£15.00 | 2025-02-20 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B102137-25g |
2-(Bromomethyl)naphthalene |
939-26-4 | 96% | 25g |
¥329.90 | 2023-09-04 | |
Apollo Scientific | OR4278-25g |
2-(Bromomethyl)naphthalene |
939-26-4 | tech | 25g |
£30.00 | 2025-02-20 |
2-(Bromomethyl)naphthalene Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Zirconium dioxide , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… Solvents: Cyclopentyl methyl ether ; 60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt
1.2 Reagents: Magnesium bromide Solvents: Diethyl ether ; 60 min, rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 1 h, reflux
Referenz
- Fluorescence response of anthracene modified D-π-A heterocyclic chromophores containing nitrogen atom to mechanical force and acid vaporDyes and Pigments, 2020, 173,,
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Methylium, triphenyl-, tetrafluoroborate(1-) (1:1) Solvents: Benzene , Dichloromethane ; rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Carbocation Catalyzed Bromination of Alkyl Arenes, a Chemoselective sp3 vs. sp2 C-H functionalization.Advanced Synthesis & Catalysis, 2018, 360(21), 4197-4204,
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Poly(methylhydrosiloxane) , Bromodimethylsulfonium bromide Solvents: Chloroform ; 6 h, rt
Referenz
- An efficient synthesis of benzyl bromides from aromatic aldehydes using polymethylhydrosiloxane and (bromodimethyl)sulfonium bromide or N-bromosuccinimideTetrahedron Letters, 2007, 48(38), 6681-6683,
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; rt; 18 h, 80 °C
Referenz
- Synthesis and characterization of unsymmetrical Selenoethers: Facile cleavage of the Se-C bondInorganica Chimica Acta, 2023, 545,,
Herstellungsverfahren 6
Herstellungsverfahren 7
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Catalysts: 2,2′-Azobisbutyronitrile Solvents: Cyclohexane
1.2 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Sodium hydroxide Solvents: Water
Referenz
- Method for preparation of (bromoalkyl)naphthalene, Japan, , ,
Herstellungsverfahren 9
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: N1,N1,N3,N3-Tetrabromo-1,3-benzenedisulfonamide Solvents: Ethyl acetate ; 4.5 h, reflux
Referenz
- Poly(N,N'-dibromo-N-ethyl-benzene-1,3-disulfonamide), N,N,N',N'-tetrabromobenzene-1,3-disulfonamide and novel poly(N,N'-dibromo-N-phenylbenzene-1,3-disulfonamide) as powerful reagents for benzylic brominationTetrahedron Letters, 2009, 50(16), 1861-1865,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride ; 2 h, reflux
Referenz
- Synthesis of N-pivot lariat ethers and their metal ion complexation behaviorARKIVOC (Gainesville, 2003, (12), 80-88,
Herstellungsverfahren 12
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Potassium bis(trimethylsilyl)amide Solvents: Dichloromethane ; 20 min, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt
1.3 6 h, rt
1.2 Reagents: N-Bromosuccinimide Solvents: Dichloromethane ; 20 min, rt
1.3 6 h, rt
Referenz
- Promotion of Appel-type reactions by N-heterocyclic carbenesChemical Communications (Cambridge, 2019, 55(55), 7962-7965,
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Reagents: Benzoyl peroxide , N-Bromosuccinimide Solvents: Carbon tetrachloride
Referenz
- Synthesis and characterization of some aza[5]helicenesEuropean Journal of Organic Chemistry, 2005, (7), 1247-1257,
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Iodobenzene diacetate , Boron tribromide Solvents: Carbon tetrachloride , Dichloromethane ; 0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water
1.2 Reagents: Water
Referenz
- Applications of the DIB-BBr3 Protocol in Bromination ReactionsOrganic Letters, 2023, 25(1), 53-57,
Herstellungsverfahren 16
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Boron tribromide Solvents: Carbon tetrachloride ; 4 h, 60 °C
Referenz
- Preparation of high-quality spinning pitch for carbon fiber, China, , ,
Herstellungsverfahren 18
Reaktionsbedingungen
1.1 Reagents: Acetyl bromide , Triethylsilane , Tin dibromide Solvents: Dichloromethane
Referenz
- Ionic and organometallic-catalyzed organosilane reductionsOrganic Reactions (Hoboken, 2008, 71, 1-737,
Herstellungsverfahren 19
Reaktionsbedingungen
1.1 Reagents: Cyclopentyl methyl ether , Potassium fluoride , Methanaminium, N-[(dimethylamino)fluoromethylene]-N-methyl-, hexafluorophosphate… ; 1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h
1.2 Reagents: Dibromo[1,1′-oxybis[ethane]]magnesium ; 1 h
Referenz
- Mechanochemical nucleophilic substitution of alcohols via isouronium intermediatesChemRxiv, 2021, 1, 1-16,
Herstellungsverfahren 20
Reaktionsbedingungen
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: (Trifluoromethyl)benzene ; 3 h, reflux
Referenz
- Benzylic brominations with N-bromosuccinimide in (trifluoromethyl)benzeneSynthesis, 2009, (11), 1807-1810,
2-(Bromomethyl)naphthalene Raw materials
- (naphthalen-2-yl)methanol
- Naphthalene, 2-(dimethoxymethyl)-
- Naphthalene-2-carbaldehyde
- naphthalene-2-carboxylic acid
- 1,3,4-Triphenyl-4,5-dihydro-1H-1,2,4-triazol-5-ylidene
2-(Bromomethyl)naphthalene Preparation Products
2-(Bromomethyl)naphthalene Verwandte Literatur
-
Haizhen Jiang,Minjun Xu,Wenjun Lu,Wenfeng Tian,Wen Wan,Yunrong Chen,Hongmei Deng,Shaoxiong Wu,Jian Hao Chem. Commun. 2015 51 15756
-
Wu Yang,Chen Chen,Kin Shing Chan Dalton Trans. 2018 47 12879
-
Muhammad Yousuf,Il Seung Youn,Jeonghun Yun,Lubna Rasheed,Rosendo Valero,Genggongwo Shi,Kwang S. Kim Chem. Sci. 2016 7 3581
-
Somnath Bej,Mandira Nandi,Pradyut Ghosh Org. Biomol. Chem. 2022 20 7284
-
Brian D. Wright,Parth N. Shah,Lucas J. McDonald,Michael L. Shaeffer,Patrick O. Wagers,Matthew J. Panzner,Justin Smolen,Jasur Tagaev,Claire A. Tessier,Carolyn L. Cannon,Wiley J. Youngs Dalton Trans. 2012 41 6500
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:939-26-4)2-(Bromomethyl)naphthalene

Reinheit:99%
Menge:500g
Preis ($):302.0
atkchemica
(CAS:939-26-4)2-(Bromomethyl)naphthalene

Reinheit:95%+
Menge:1g/5g/10g/100g
Preis ($):Untersuchung